N-Succinyl Lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

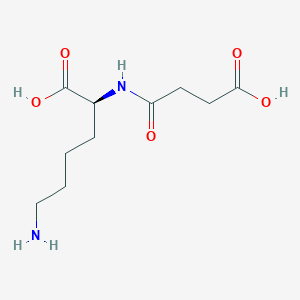

N-Succinil Lisina es un derivado del aminoácido lisina, caracterizado por la adición de un grupo succinil a la molécula de lisina. Esta modificación altera significativamente las propiedades químicas y estructurales de la lisina, haciendo de la N-Succinil Lisina un compuesto importante en diversos procesos bioquímicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Succinil Lisina se puede sintetizar mediante la reacción de la lisina con anhídrido succínico. La reacción generalmente ocurre en un medio acuoso, con el pH ajustado a alrededor de 8-9 para facilitar la reacción. La reacción generalmente se lleva a cabo a temperatura ambiente y se puede completar en unas pocas horas .

Métodos de Producción Industrial: En entornos industriales, la producción de N-Succinil Lisina implica el uso de reactores a gran escala donde la lisina y el anhídrido succínico se mezclan en condiciones controladas. La mezcla de reacción se purifica luego utilizando técnicas como la cristalización o la cromatografía para obtener N-Succinil Lisina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Succinil Lisina sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados de N-Succinil Lisina.

Reducción: Las reacciones de reducción pueden convertir la N-Succinil Lisina nuevamente a lisina.

Sustitución: El grupo succinil se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo succinil.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de lisina succinilada, mientras que la reducción puede regenerar la lisina .

Aplicaciones Científicas De Investigación

La N-Succinil Lisina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La N-Succinil Lisina ejerce sus efectos a través de la modificación de residuos de lisina en proteínas. Esta modificación puede alterar la carga y la estructura de la proteína, afectando su función. El grupo succinil cambia la carga de la lisina de +1 a -1 a pH fisiológico, lo que lleva a cambios significativos en la estructura y función de las proteínas . Esta modificación puede influir en varios objetivos y vías moleculares, incluidos los involucrados en el metabolismo y la regulación genética .

Compuestos Similares:

N-Acetil Lisina: Similar a la N-Succinil Lisina, pero con un grupo acetilo en lugar de un grupo succinil.

N-Metil Lisina: Contiene un grupo metilo en lugar de un grupo succinil.

N-Ubiquitinil Lisina: Implica la adición de ubiquitina a la lisina.

Singularidad: La N-Succinil Lisina es única debido al tamaño y la carga del grupo succinil, que induce cambios más significativos en la estructura y función de las proteínas en comparación con modificaciones más pequeñas como la acetilación o la metilación .

Comparación Con Compuestos Similares

N-Acetyl Lysine: Similar to N-Succinyl Lysine, but with an acetyl group instead of a succinyl group.

N-Methyl Lysine: Contains a methyl group instead of a succinyl group.

N-Ubiquitinyl Lysine: Involves the addition of ubiquitin to lysine.

Uniqueness: this compound is unique due to the size and charge of the succinyl group, which induces more significant changes in protein structure and function compared to smaller modifications like acetylation or methylation .

Actividad Biológica

N-succinyl lysine is a post-translational modification (PTM) that has garnered significant attention in recent years due to its role in various biological processes across different organisms, including bacteria, fungi, and mammals. This article delves into the biological activity of this compound, highlighting its implications in metabolism, virulence, and cellular regulation.

Overview of N-Succinylation

N-succinylation refers to the addition of a succinyl group to the lysine residue of proteins, which can influence protein function, stability, and interactions. This modification is catalyzed by succinyl-CoA and is reversible, making it a dynamic regulatory mechanism within cells. The widespread occurrence of lysine succinylation across prokaryotic and eukaryotic organisms suggests its fundamental role in cellular physiology.

1. Metabolic Regulation

Lysine succinylation has been shown to play a critical role in metabolic pathways:

- Central Metabolism : Studies have identified numerous succinylation sites on enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis. For instance, in Mycobacterium tuberculosis, 1545 lysine succinylation sites were found on 626 proteins, with many associated with central metabolic processes .

- Fatty Acid Metabolism : In mammalian cells, lysine succinylation affects enzymes involved in fatty acid metabolism and amino acid degradation, suggesting a regulatory role in energy homeostasis .

2. Virulence Factors in Pathogens

Lysine succinylation has been implicated in the virulence of various pathogens:

- Bacterial Virulence : In Vibrio alginolyticus, at least 50 succinylated virulence factors were identified, indicating that lysine succinylation may enhance bacterial pathogenicity by modulating key metabolic pathways .

- Fungal Pathogenesis : Research on Aspergillus flavus revealed that lysine succinylation is involved in aflatoxin biosynthesis, highlighting its importance in fungal virulence .

Case Study 1: Succinylome Profiling in Mycobacterium tuberculosis

A comprehensive study utilized high-resolution mass spectrometry to analyze the succinylome of M. tuberculosis. The findings revealed that lysine succinylation negatively regulates the enzymatic activity of acetyl-CoA synthetase through conformational changes induced by this modification. This study provided insights into how succinylation can modulate metabolic pathways critical for pathogen survival .

Case Study 2: Impact on NRF2 Activation

In a recent investigation, this compound was shown to activate NRF2 signaling through modification of KEAP1, a negative regulator of NRF2. The study demonstrated that increased levels of succinyl-CoA led to enhanced global protein N-succinylation, which stabilized NRF2 and promoted antioxidant responses . This emphasizes the potential therapeutic implications of targeting lysine succinylation pathways.

Data Tables

| Organism | Number of Succinylation Sites | Key Biological Processes |

|---|---|---|

| Mycobacterium tuberculosis | 1545 | Central metabolism, fatty acid metabolism |

| Vibrio alginolyticus | 2082 | Virulence factor regulation |

| Aspergillus flavus | 1240 | Aflatoxin biosynthesis |

| Pyricularia oryzae | 2109 | TCA cycle enzymes |

Propiedades

Número CAS |

113930-14-6 |

|---|---|

Fórmula molecular |

C10H18N2O5 |

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid |

InChI |

InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |

Clave InChI |

XEOGRHZGJFTETQ-ZETCQYMHSA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |

SMILES canónico |

C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.